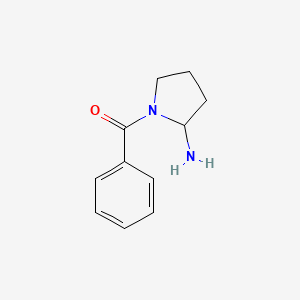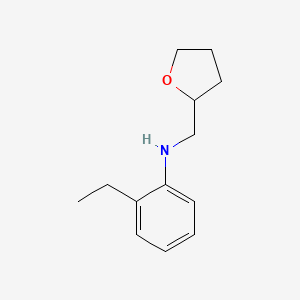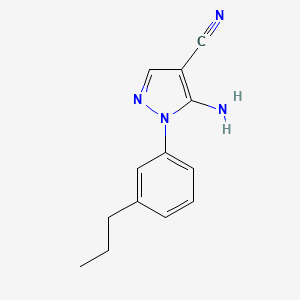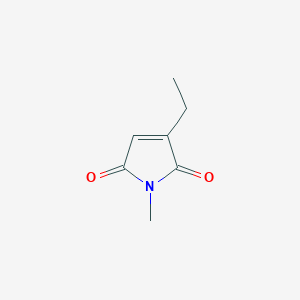![molecular formula C9H6ClNO3 B12877315 2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12877315.png)
2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their aromatic five-membered ring structure containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride typically involves the reaction of 2-(Hydroxymethyl)benzo[d]oxazole with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
2-(Hydroxymethyl)benzo[d]oxazole+SOCl2→2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride largely depends on its reactivity as an acylating agent. The compound can acylate nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. The molecular targets and pathways involved vary depending on the specific application and the nature of the nucleophilic site being acylated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)benzo[d]oxazole: Lacks the acyl chloride functionality, making it less reactive towards nucleophiles.
2-(Methoxymethyl)benzo[d]oxazole-4-carbonyl chloride: Similar structure but with a methoxy group instead of a hydroxyl group, which can influence its reactivity and solubility.
2-(Hydroxymethyl)benzo[d]thiazole-4-carbonyl chloride: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring, which can affect its electronic properties and reactivity.
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound in medicinal chemistry research .
Eigenschaften
Molekularformel |
C9H6ClNO3 |
|---|---|
Molekulargewicht |
211.60 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-1,3-benzoxazole-4-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c10-9(13)5-2-1-3-6-8(5)11-7(4-12)14-6/h1-3,12H,4H2 |
InChI-Schlüssel |
RIGYWUOFSRPGQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)CO)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)


![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)





![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)




